molecular formula C9H8KO4 B1592531 Potassium monomethyl terephthalate CAS No. 42967-55-5

Potassium monomethyl terephthalate

Cat. No. B1592531
Key on ui cas rn: 42967-55-5
M. Wt: 219.26 g/mol
InChI Key: XWTBMFFYBMCHBV-UHFFFAOYSA-N
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Patent
US04174447

Procedure details

Potassium monomethyl terephthalate was prepared by adding dropwise a solution of 85.5 grams (1.286 mole) potassium hydroxide (85% pellets) in 675 ml methanol to a stirred solution of 250 grams (1.286 mole) of dimethyl terephthalate in 1600 ml. of benzene at 60° C. over 1 hour. The mixture was refluxed for 15 minutes, cooled, and filtered. The white solid on the filter was washed with acetone and sucked dry. It weighed 263 grams (93 mole % yield). It did not melt below 400° C.
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Potassium monomethyl terephthalate

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[C:3]([O:15]C)(=[O:14])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=1.C1C=CC=CC=1>CO>[C:8]([O:10][CH3:11])(=[O:9])[C:7]1[CH:12]=[CH:13][C:4]([C:3]([O-:15])=[O:14])=[CH:5][CH:6]=1.[K+:2] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
675 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid on the filter was washed with acetone
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
263 grams (93 mole % yield)
CUSTOM
Type
CUSTOM
Details
did not melt below 400° C.

Outcomes

Product
Name
Potassium monomethyl terephthalate
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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